molecular formula C14H19N5O2 B2745761 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide CAS No. 2034520-22-2

6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide

Cat. No.: B2745761
CAS No.: 2034520-22-2
M. Wt: 289.339
InChI Key: CVCOWRCLYCVLIZ-UHFFFAOYSA-N
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Description

6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a synthetic small molecule of significant interest in early-stage pharmacological research, designed by integrating a nicotinamide core with a 1,2,3-triazole heterocycle. This molecular architecture suggests potential as a versatile scaffold for investigating novel biological pathways. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, known for its ability to participate in key hydrogen bonding interactions and its metabolic stability, often contributing to diverse biological activities observed in its derivatives . The incorporation of a nicotinamide fragment positions this compound within the broader landscape of NAD+-dependent enzyme research. It serves as a promising starting point for the development of molecular probes targeting NAD+-utilizing enzymes, such as the sirtuin family of deacetylases (SIRT1-SIRT7) which are crucial regulators of cellular metabolism, stress response, and aging processes . The molecule's structure, featuring a methoxy-substituted aromatic system linked to a triazole-containing alkyl chain, is engineered for exploration as a potential modulator of various enzymatic targets. Its primary research value lies in chemical biology and drug discovery programs, where it can be utilized to study structure-activity relationships, screen for novel inhibitors, or serve as a synthetic intermediate for further chemical elaboration. This product is intended for use in controlled laboratory research exclusively.

Properties

IUPAC Name

6-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-10(2)12(9-19-7-6-16-18-19)17-14(20)11-4-5-13(21-3)15-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOWRCLYCVLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to interact with a variety of biological targets. .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. 1,2,4-triazole derivatives have been found to impact a wide range of biochemical pathways depending on their specific targets.

Pharmacokinetics

The compound’s predicted boiling point is 437.6±55.0 °C, and it has a predicted density of 1.29±0.1 g/cm3. It is slightly soluble in DMSO. These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but specific studies are needed to confirm this.

Biological Activity

6-Methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • C : 15
  • H : 20
  • N : 4
  • O : 1

Its structural representation includes a methoxy group, a triazole moiety, and a nicotinamide backbone, which are critical for its biological activity.

Synthesis

The synthesis of 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide typically involves:

  • Formation of the Triazole Ring : Using "click chemistry" techniques to attach the triazole moiety.
  • Nicotinamide Derivation : Modifying nicotinamide to incorporate the alkyl chain necessary for activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance:

  • A study indicated that triazole derivatives showed potent inhibition rates against various fungal strains and bacteria. The presence of the triazole ring enhances interaction with microbial targets, leading to increased efficacy compared to non-triazole analogs .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • In vitro assays showed that derivatives similar to 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Notably, derivatives have shown promise as xanthine oxidase inhibitors, which can be beneficial in treating conditions like gout and hyperuricemia. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance inhibitory potency .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant antifungal activity against Candida species with MIC values lower than standard antifungal agents .
Anticancer Evaluation Showed IC50 values in the low micromolar range against MCF-7 cells; induced apoptosis through caspase activation .
Enzyme Inhibition Identified as a potent xanthine oxidase inhibitor with an IC50 value of 0.312 μM in comparative studies .

The biological activity of 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide can be attributed to:

  • Triazole Moiety : Facilitates binding to target proteins or enzymes involved in microbial growth or cancer proliferation.
  • Nicotinamide Backbone : Enhances solubility and bioavailability, contributing to overall effectiveness.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole structures exhibit significant anticancer properties. 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide has been investigated for its ability to inhibit the proliferation of cancer cells. Studies have shown that triazole derivatives can interfere with key signaling pathways involved in cancer progression, such as the Jak/STAT3 pathway, which is crucial for cell migration and invasion .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Triazole derivatives are known to possess antifungal and antibacterial activities. The presence of the nicotinamide group may enhance its bioactivity by improving solubility and bioavailability, making it a candidate for developing new antimicrobial agents .

Crop Protection

Triazole compounds are widely used in agriculture as fungicides. The unique structure of 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide allows it to potentially act against various plant pathogens. Research into its efficacy as a pesticide could lead to the development of safer and more effective agricultural chemicals that reduce reliance on traditional fungicides .

Development of Functional Materials

The incorporation of triazole units into polymer matrices has shown promise in creating materials with enhanced properties such as thermal stability and mechanical strength. The unique interactions facilitated by the triazole moiety can be exploited in designing advanced materials for various applications including electronics and coatings .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives, including those similar to 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide, exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the downregulation of cyclin D1 and matrix metalloproteinases (MMPs), which are critical in tumor progression .

Case Study 2: Agricultural Application

In an experimental setup evaluating the effectiveness of various triazole-based fungicides on crop yield, compounds structurally related to 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide were found to significantly reduce fungal infections in crops while promoting growth rates compared to untreated controls .

Comparison with Similar Compounds

Triazole-Containing Acetamide Derivatives ()

Compounds 6a-m and 7a-m from share a triazole core linked to acetamide and aryl groups. Key comparisons:

  • Substituent Effects: 6b and 6c feature nitro groups on the phenyl ring, introducing strong electron-withdrawing effects. The naphthalene moiety in 6a-m increases hydrophobicity, whereas the target’s branched alkyl chain (3-methylbutan-2-yl) balances lipophilicity and steric bulk.
  • Spectroscopic Data :
    • IR spectra of 6a-m show C=O stretches at 1671–1682 cm⁻¹ , consistent with the target’s amide group.
    • ¹H NMR of 6b (δ 5.38 ppm for –NCH₂CO–) aligns with expected shifts for triazole-linked alkyl chains in the target compound .

Table 1: Key Structural and Spectroscopic Comparisons

Compound Core Structure Key Substituents IR C=O (cm⁻¹) Notable NMR Shifts (δ ppm)
Target Compound Nicotinamide + triazole 6-OCH₃, branched alkyl ~1675 Expected: 5.3–5.5 (NCH₂)
6b () Acetamide + triazole 2-NO₂, naphthalene 1682 5.38 (–NCH₂CO–)
6c () Acetamide + triazole 3-NO₂, naphthalene 1676 5.40 (–NCH₂CO–)

Benzamide Derivatives ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group, highlighting the role of amides in metal-catalyzed reactions. Unlike the target compound, its hydroxy group enables hydrogen bonding, whereas the triazole in the target may facilitate π-π stacking or coordinate metals via lone pairs .

Benzothiazole Acetamides ()

Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the triazole with benzothiazole, a heterocycle known for kinase inhibition. The trifluoromethyl group increases lipophilicity, contrasting with the target’s methoxy group, which improves solubility .

Q & A

Q. Resolution Strategy

  • Use 2D NMR (COSY, HSQC) to correlate protons and carbons.
  • Compare with X-ray crystallography (SHELXL refinement) to confirm regiochemistry and hydrogen-bonding patterns .

What computational methods are suitable for predicting the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Target enzymes like HSP90 or ergosterol biosynthesis proteins (e.g., CYP51) using AutoDock Vina or Schrödinger Suite. Validate with known inhibitors (e.g., triazole antifungals) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position, triazole orientation) with activity using descriptors like logP, polar surface area, and H-bond donors .

Q. Validation

  • Cross-reference with in vitro assays (e.g., MIC against Candida spp.) to confirm predicted activity .

How can structural heterogeneity in crystallization (e.g., polymorphism) impact pharmacological studies?

Q. Experimental Design

  • Crystallization Screening : Use SHELX or WinGX to solve crystal structures under varied conditions (e.g., ethanol vs. acetonitrile). Polymorphs may exhibit different solubility or bioavailability .
  • Thermal Analysis : DSC/TGA can identify polymorphic transitions (e.g., melting point variations of 2–5°C between forms) .

Case Study
For analogous nicotinamides, recrystallization in ethanol yields monoclinic crystals (space group P2₁/c), while acetonitrile produces triclinic forms .

What strategies optimize regioselectivity in triazole ring formation during scale-up synthesis?

Q. Methodological Optimization

  • Catalyst Loading : Increase Cu(I) concentration (15–20 mol%) to accelerate kinetics and favor 1,4-triazole isomers .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yield but may reduce regioselectivity; tert-BuOH:H₂O (3:1) balances both .
  • Additives : Sodium ascorbate (reducing agent) stabilizes Cu(I) and minimizes side reactions .

Scale-Up Example
A 10 mmol scale reaction with CuSO₄·5H₂O/sodium ascorbate in tert-BuOH:H₂O achieved 85% yield and >95% 1,4-regioselectivity .

How can structure-activity relationship (SAR) studies differentiate the role of the methoxy vs. triazole moieties?

Q. SAR Design

  • Methoxy Group : Synthesize analogs with 6-H , 6-Cl , or 6-CF₃ substitutions. Compare logD (HPLC) and binding affinity (SPR) .
  • Triazole Modification : Replace 1H-1,2,3-triazole with tetrazole or imidazole and assess potency in enzyme inhibition assays .

Q. Advanced Quality Control

  • HPLC-MS : Use a C18 column (ACN:H₂O gradient) to detect impurities <0.1%. MS/MS confirms molecular ions (e.g., [M+H]⁺ = 358.15) .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
  • X-ray Powder Diffraction (XRPD) : Identify amorphous vs. crystalline impurities in bulk samples .

How can metabolic stability of this compound be evaluated in preclinical studies?

Q. Methodological Framework

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Calculate t₁/₂ and CL₋ᵢₙₜᵣᵢₙₛᵢc .
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes .

Case Study
Nicotinamide analogs with electron-withdrawing groups (e.g., CF₃) showed 40% lower CYP3A4 inhibition compared to methoxy derivatives .

What are the challenges in resolving enantiomeric purity of the chiral butan-2-yl chain?

Q. Advanced Chirality Analysis

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .

Synthesis Note
Enantiopure intermediates (e.g., (R)-3-methylbutan-2-amine) reduce racemization risk during triazole formation .

How can contradictions in biological activity data between in vitro and in vivo models be addressed?

Q. Data Reconciliation Strategy

  • Pharmacokinetic Profiling : Measure plasma protein binding, bioavailability, and tissue distribution to explain efficacy gaps .
  • Metabolite Identification : Use HRMS to detect active/inactive metabolites (e.g., O-demethylation or triazole oxidation) .

Example
In vitro IC₅₀ of 0.45 μM (enzyme assay) vs. in vivo ED₅₀ of 10 mg/kg (murine model) may reflect poor BBB penetration or rapid clearance .

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